H-gamma-Glu-ala-gly-pna
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Overview
Description
H-gamma-Glu-ala-gly-pna, also known as gamma-glutamyl-alanyl-glycyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of enzymatic activities, especially those involving proteases. The presence of the p-nitroaniline group allows for easy spectrophotometric detection, making it a popular choice in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-gamma-Glu-ala-gly-pna typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroaniline group is attached to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
H-gamma-Glu-ala-gly-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Detection: The release of p-nitroaniline is monitored at a wavelength of 405 nm using a spectrophotometer.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, along with the corresponding peptide fragments.
Scientific Research Applications
H-gamma-Glu-ala-gly-pna is widely used in scientific research due to its versatility and ease of detection. Some of its applications include:
Enzyme Kinetics: It is used to study the kinetics of protease enzymes by measuring the rate of p-nitroaniline release.
Drug Development: The compound is employed in screening assays to identify potential inhibitors of proteases, which are targets for various therapeutic interventions.
Biochemical Assays: It serves as a substrate in various biochemical assays to measure enzyme activity in biological samples.
Quality Control: In the pharmaceutical industry, it is used in quality control processes to ensure the activity of enzyme-based products.
Mechanism of Action
The mechanism of action of H-gamma-Glu-ala-gly-pna involves its hydrolysis by protease enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur. The released p-nitroaniline can then be quantified spectrophotometrically, providing a measure of the enzyme’s activity.
Comparison with Similar Compounds
H-gamma-Glu-ala-gly-pna is unique due to its specific amino acid sequence and the presence of the p-nitroaniline group. Similar compounds include other chromogenic and fluorogenic peptide substrates used in enzymatic assays, such as:
H-beta-Ala-Gly-Arg-pna: Another chromogenic substrate used for thrombin activity assays.
Z-Gly-Gly-Arg-AMC: A fluorogenic substrate used for measuring protease activity with fluorescence detection.
Ac-Ile-Glu-Ala-Arg-pna: Used in endotoxin quantification assays.
These compounds share similar applications but differ in their specific amino acid sequences and detection methods, highlighting the versatility and specificity of this compound in various research contexts.
Properties
IUPAC Name |
2-amino-5-[[1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGHROPIHJRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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